molecular formula C8H12Cl2N2O2 B11724147 3,6-Bis(2-chloroethyl)piperazine-2,5-dione CAS No. 5394-22-9

3,6-Bis(2-chloroethyl)piperazine-2,5-dione

Cat. No.: B11724147
CAS No.: 5394-22-9
M. Wt: 239.10 g/mol
InChI Key: USWJWDYDLDQLDK-UHFFFAOYSA-N
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Description

3,6-Bis(2-chloroethyl)piperazine-2,5-dione is an organic compound with the molecular formula C8H12Cl2N2O2. It is a derivative of piperazine and contains two chloroethyl groups attached to the nitrogen atoms in the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(2-chloroethyl)piperazine-2,5-dione typically involves the reaction of piperazine with 2-chloroethyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(2-chloroethyl)piperazine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Bis(2-chloroethyl)piperazine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Bis(2-chloroethyl)piperazine-2,5-dione involves the interaction with cellular components, leading to the disruption of normal cellular functions. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis(2-chloroethyl)piperazine-2,5-dione is unique due to its chloroethyl groups, which confer specific chemical reactivity and potential biological activities. This makes it distinct from other piperazine derivatives and valuable for specific applications in research and industry .

Properties

IUPAC Name

3,6-bis(2-chloroethyl)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2N2O2/c9-3-1-5-7(13)12-6(2-4-10)8(14)11-5/h5-6H,1-4H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWJWDYDLDQLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C1C(=O)NC(C(=O)N1)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968733
Record name 3,6-Bis(2-chloroethyl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5394-22-9
Record name 3,6-Bis(2-chloroethyl)-2,5-piperazinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC17579
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC611
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Bis(2-chloroethyl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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